molecular formula C23H19ClN4O4 B2922688 N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923140-72-1

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2922688
CAS No.: 923140-72-1
M. Wt: 450.88
InChI Key: AZDRLSBZTKMGNM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and a 4-chlorophenylacetamide moiety at position 1.

Properties

CAS No.

923140-72-1

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.88

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

AZDRLSBZTKMGNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the 4-chlorophenyl and 4-methoxybenzyl substituents enhances its interaction with various biological targets.

Research indicates that the compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer pathways, particularly targeting the AKT signaling pathway, which plays a crucial role in cell survival and proliferation in various cancers .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, it showed potent activity against glioblastoma cells by inhibiting neurosphere formation and reducing cell viability at low micromolar concentrations .
    • In a study involving primary patient-derived glioma stem cells, the compound inhibited growth effectively while exhibiting low toxicity towards non-cancerous cells .
  • Mechanistic Insights :
    • The inhibition of AKT signaling was confirmed through kinase profiling assays. The compound specifically inhibited AKT isoforms with IC50 values indicating strong potency against these targets .

Anti-inflammatory and Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine release in inflammatory conditions .
  • Antimicrobial Activity : Some derivatives of pyrido[3,2-d]pyrimidines have shown promise as antimicrobial agents against various bacterial strains .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against glioblastoma cell lines with low toxicity to normal cells.
Study 2Identified inhibition of AKT signaling pathways as a key mechanism of action.
Study 3Showed potential anti-inflammatory effects in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • Key Differences :
    • Benzyl Substituent : 4-Chlorobenzyl (Compound A) vs. 4-Methoxybenzyl (Target Compound).
    • Acetamide Group : N-(2,5-dimethoxyphenyl) (Compound A) vs. N-(4-chlorophenyl) (Target Compound).
  • The 2,5-dimethoxyphenyl group in Compound A may improve solubility but reduce metabolic stability compared to the 4-chlorophenyl group in the target compound .
Compound B : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
  • Key Differences :
    • Core Structure : 1,3,4-Oxadiazole-thione fused with pyrimidine (Compound B) vs. Pyrido[3,2-d]pyrimidine (Target Compound).
    • Substituents : 4-Nitrophenylacetamide (Compound B) vs. 4-Chlorophenylacetamide (Target Compound).
  • The pyrido[3,2-d]pyrimidine core in the target compound offers a larger planar surface for π-π stacking interactions, which may improve binding to aromatic residues in enzyme active sites .
Compound C : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Key Differences :
    • Core Structure : Simple pyrimidine (Compound C) vs. Fused pyrido-pyrimidine (Target Compound).
    • Substituents : 4-Methylpyridin-2-yl (Compound C) vs. 4-Chlorophenyl (Target Compound).
  • Implications: The methylpyridinyl group in Compound C introduces basicity, which may enhance solubility in acidic environments compared to the neutral 4-chlorophenyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 493.92 g/mol (estimated) 521.97 g/mol 531.99 g/mol
Substituent Effects 4-Methoxybenzyl, 4-Cl-phenyl 4-Cl-benzyl, 2,5-OMe-phenyl 4-NO₂-phenyl, thioether linkages
Polar Surface Area ~120 Ų (estimated) ~130 Ų ~150 Ų
LogP (Predicted) 2.8 3.1 2.5

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